

Solubility Profiling & Process Utility of Methyl Quinoline-8-Carboxylate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Methyl Quinoline-8-Carboxylate

CAS No.: 40245-26-9

Cat. No.: B2613891

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Executive Summary

Methyl Quinoline-8-Carboxylate (CAS: 40245-26-9) is a critical heterocyclic intermediate utilized in the synthesis of metallopharmaceuticals, CD38 inhibitors, and chelation ligands.^[1] Its physicochemical profile—specifically a low melting point (56–57 °C) and high lipophilicity—presents unique challenges in process chemistry, particularly regarding solvent selection for reaction and purification.

This guide provides a comprehensive technical analysis of its solubility behavior, offering a self-validating experimental protocol for precise determination and a strategic framework for solvent selection in drug development workflows.

Physicochemical Profile & Solubility Landscape

Understanding the solid-state properties is prerequisite to solubility analysis. The compound's low enthalpy of fusion dictates its high solubility in most organic solvents and its tendency to "oil out" during crystallization attempts.

Core Properties

Property	Value	Source/Observation
Molecular Formula	C ₁₁ H ₁₉ NO ₂	--
Molecular Weight	187.19 g/mol	--
Physical State (25°C)	Pale yellow to brownish solid	[ChemicalBook, 2023]
Melting Point	56 – 57 °C	Critical parameter for crystallization
Boiling Point	129–131 °C (0.5 Torr)	Suitable for high-vac distillation
LogP (Predicted)	~1.9 – 2.6	Lipophilic; Water insoluble

Solubility Tier Classification

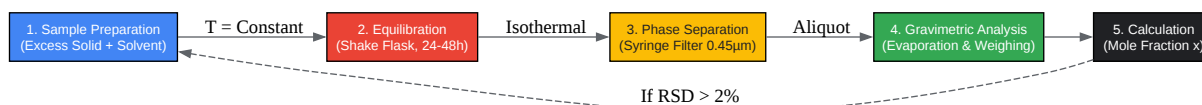
Based on the "Like Dissolves Like" principle and the compound's quinoline core (π -deficient heteroaromatic) fused with a methyl ester (polar, H-bond acceptor), the solubility profile is categorized as follows:

Solvent Class	Solubility Potential	Process Utility
Chlorinated (DCM, Chloroform)	Very High (>500 mg/mL)	Primary extraction solvent; standard reaction medium.
Polar Aprotic (DMSO, DMF, DMAc)	High (>300 mg/mL)	Ideal for nucleophilic substitution reactions (S_NAr).
Esters/Ketones (Ethyl Acetate, Acetone)	High	Good for general handling; potential for solvent swap.
Alcohols (Methanol, Ethanol)	Moderate to High	Critical: Strong temperature dependence. Best candidate for cooling crystallization.
Aliphatic Hydrocarbons (Hexane, Heptane)	Low to Moderate	Acts as an anti-solvent. Risk of liquid-liquid phase separation (oiling out) due to low MP.
Water	Insoluble (<0.1 mg/mL)	Universal anti-solvent; aqueous wash medium.

Experimental Protocol: Gravimetric Solubility Determination

Directly measuring solubility is superior to prediction models. This protocol is designed to be a self-validating system, ensuring thermodynamic equilibrium is reached.

Workflow Diagram



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Figure 1: Standardized Gravimetric Solubility Determination Workflow. Note the feedback loop for statistical validation.

Step-by-Step Methodology

Reagents: **Methyl Quinoline-8-carboxylate** (>98% purity), HPLC grade solvents. Equipment: Thermostated shaker bath ($\pm 0.1^\circ\text{C}$), Analytical balance (± 0.01 mg).

- Saturation: Add excess solid **Methyl Quinoline-8-carboxylate** to 10 mL of the target solvent in a glass vial. Ensure visible solid remains at the bottom.
- Equilibration: Agitate at the specific temperature (e.g., 25.0°C) for 24 hours.
 - Validation Check: Stop agitation and let settle for 1 hour. If all solid dissolves, add more solid and repeat.
- Sampling: Using a pre-warmed syringe (to prevent precipitation), withdraw 2 mL of the supernatant.
- Filtration: Filter through a $0.45\ \mu\text{m}$ PTFE filter into a pre-weighed weighing dish ().
- Evaporation: Evaporate the solvent in a vacuum oven at 40°C until constant weight is achieved.
- Measurement: Weigh the dish with the dry residue ().
- Calculation:
Convert to Mole Fraction () for thermodynamic modeling.

Thermodynamic Modeling & Data Fitting

For researchers generating their own data points, the Modified Apelblat Equation is the industry standard for correlating solubility with temperature for quinoline derivatives.

Equation:

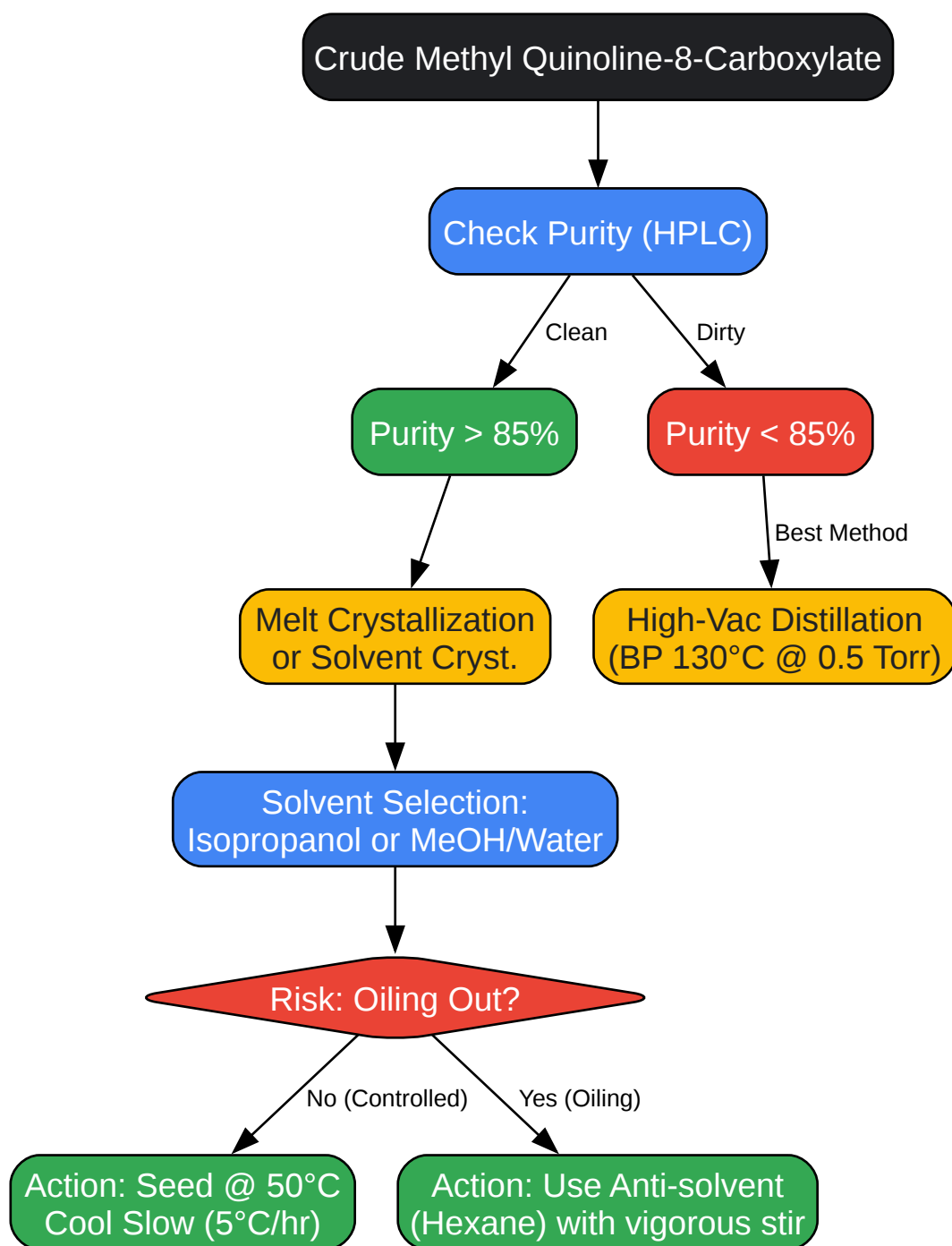
- : Mole fraction solubility
- : Absolute temperature (Kelvin)
- : Empirical model parameters derived from regression analysis.

Application: Once

are determined from experimental data (e.g., at 288K, 298K, 308K), this model allows you to interpolate solubility at any process temperature, crucial for designing cooling crystallization curves.

Process Application: Purification Strategy

Due to the low melting point (56°C), standard crystallization often fails due to "oiling out" (Liquid-Liquid Phase Separation). The following decision tree guides the purification strategy.



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Figure 2: Purification Decision Tree. High-vacuum distillation is often superior to crystallization for low-melting esters to avoid inclusion of impurities.

Critical Process Insights

- Oiling Out: Because the melting point (56°C) is close to ambient process temperatures, the metastable zone width (MSZW) is narrow. If the solution is too concentrated, the compound will separate as an oil rather than a crystal.
 - Remediation:[2] Maintain temperature >50°C during anti-solvent addition, then seed with pure crystals before cooling.
- Hydrolysis Risk: Avoid prolonged heating in wet basic solvents. Methyl esters are susceptible to hydrolysis back to 8-quinolinecarboxylic acid (which is high-melting and insoluble in organics), ruining the yield.

References

- Compound Data:**Methyl quinoline-8-carboxylate** (CAS 40245-26-9).[1][3][4][5][6] ChemicalBook & PubChem Databases. Accessed Oct 2023.
- Solubility Protocols:Harmonizing solubility measurement to lower inter-laboratory variance. Consortium of Biopharmaceutical Tools (CoBiTo). Journal of Pharmaceutical Sciences.
- Thermodynamic Modeling:Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Apelblat Model. Physical Chemistry Research, 2023.
- Synthesis Context:Discovery of 4-Amino-8-quinoline Carboxamides as Novel Inhibitors. Journal of Medicinal Chemistry. (Discusses synthesis and handling of 8-quinoline carboxylate intermediates).

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Sources

- 1. CAS 40245-26-9: methyl quinoline-8-carboxylate [[cymitquimica.com](https://www.cymitquimica.com)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 3. METHYLQUINOLINE-8-CARBOXYLATE CAS#: 40245-26-9 [[chemicalbook.com](https://www.chemicalbook.com)]

- [4. METHYLQUINOLINE-8-CARBOXYLATE CAS#: 40245-26-9 \[chemicalbook.com\]](#)
- [5. 40245-26-9|Methyl quinoline-8-carboxylate|BLD Pharm \[bldpharm.com\]](#)
- [6. Search results \[chem-space.com\]](#)
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